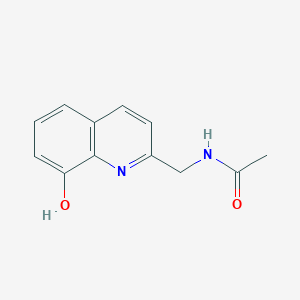
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide typically involves the reaction of 8-hydroxyquinoline with acetamide in the presence of a suitable catalyst. One common method is the Mannich reaction, which involves the condensation of 8-hydroxyquinoline, formaldehyde, and acetamide under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
化学反応の分析
Types of Reactions
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the 5- and 7-positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted quinoline compounds, which can have varying biological activities and chemical properties .
科学的研究の応用
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and Alzheimer’s disease.
作用機序
The mechanism of action of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide involves its ability to chelate metal ions. The hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring form a bidentate ligand that can bind to metal ions, forming stable complexes . This chelation can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects. Additionally, the compound can inhibit enzymes that require metal ions as cofactors, further contributing to its biological activity .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and biological activities.
N-(8-Hydroxyquinolin-2-yl)acetamide: A closely related compound with similar chelating properties and biological activities.
5,7-Dichloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties due to the presence of chlorine atoms.
Uniqueness
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is unique due to its specific substitution pattern, which enhances its ability to form stable metal complexes and its potential therapeutic applications. The presence of the acetamide group provides additional sites for chemical modification, allowing for the development of derivatives with improved biological activities and pharmacokinetic properties .
特性
CAS番号 |
648896-21-3 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
N-[(8-hydroxyquinolin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)13-7-10-6-5-9-3-2-4-11(16)12(9)14-10/h2-6,16H,7H2,1H3,(H,13,15) |
InChIキー |
CJRALVYWBVXEEF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC1=NC2=C(C=CC=C2O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















